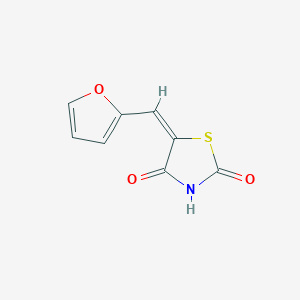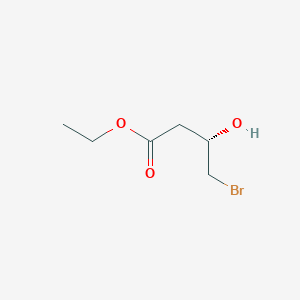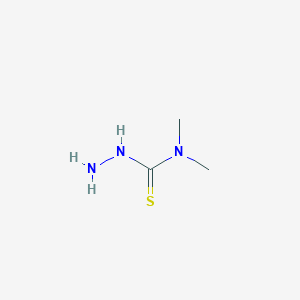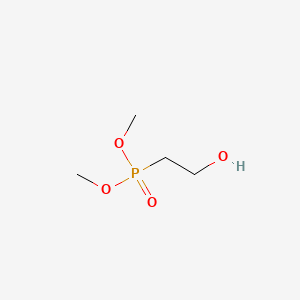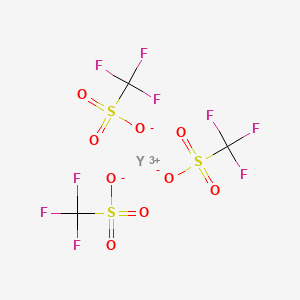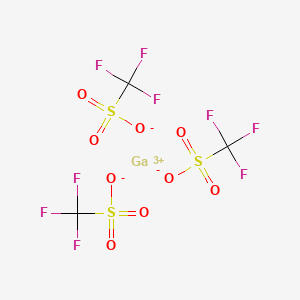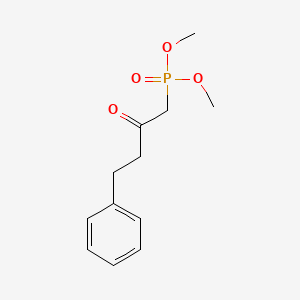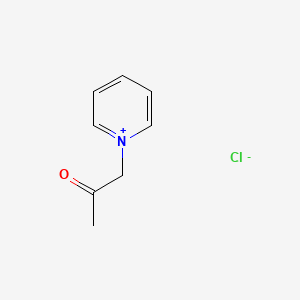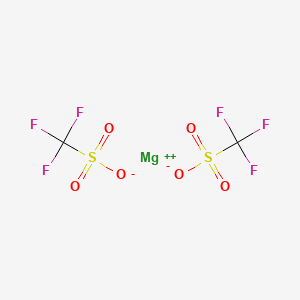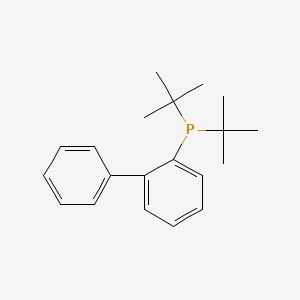
Triethyl-2-Fluor-2-phosphonoacetat
Übersicht
Beschreibung
Triethyl 2-fluoro-2-phosphonoacetate is an organic compound with the molecular formula C8H16FO5P. It is a colorless liquid with a special smell and is primarily used in the field of organic synthesis. This compound serves as a source of phosphine and fluorine in organic synthesis and is often utilized in the synthesis of fluorinated organic compounds .
Wissenschaftliche Forschungsanwendungen
Triethyl 2-fluoro-2-phosphonoacetate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Triethyl 2-fluoro-2-phosphonoacetate is a chemical compound that primarily targets the respiratory system, eyes, and skin . It is known to cause irritation in these areas, indicating that its primary targets are the cells in these tissues.
Mode of Action
It is known to be a reactant in several chemical reactions, including diels-alder reactions, the biosynthesis of terpenes, and the stereoselective synthesis of unsaturated esters, fluorides, and nitriles from the reactions of aldehydes and ketones using wadsworth-emmons phosphonates .
Biochemical Pathways
Triethyl 2-fluoro-2-phosphonoacetate is involved in several biochemical pathways. It plays a role in the synthesis of quinolones and the asymmetric hydration of Horner-Wadsworth-Emmons. It is also used in addition reactions and has applications in click chemistry . The downstream effects of these pathways can vary widely depending on the specific reaction and the other compounds involved.
Pharmacokinetics
Its physical properties, such as its boiling point (75 °c at 001 mmHg) and density (1194 g/mL at 25 °C), suggest that it may be readily absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of Triethyl 2-fluoro-2-phosphonoacetate’s action depend on the specific reaction in which it is involved. For example, in the synthesis of unsaturated esters, fluorides, and nitriles, it contributes to the formation of these compounds . In the context of its irritant properties, it likely causes cellular damage or inflammation in the respiratory system, eyes, and skin .
Action Environment
The action, efficacy, and stability of Triethyl 2-fluoro-2-phosphonoacetate can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of other chemicals, temperature, and pH. Additionally, its volatility (evidenced by its low boiling point) suggests that it may evaporate quickly in certain environments, potentially affecting its stability and action .
Biochemische Analyse
Biochemical Properties
Triethyl 2-fluoro-2-phosphonoacetate plays a significant role in biochemical reactions, particularly in the synthesis of unsaturated esters, fluorides, and nitriles from the reactions of aldehydes and ketones using Wadsworth-Emmons phosphonates . It interacts with various enzymes and proteins, including those involved in Diels-Alder reactions and the biosynthesis of terpenes . The nature of these interactions often involves the formation of covalent bonds, leading to the creation of new chemical entities that are crucial for further biochemical processes.
Cellular Effects
Triethyl 2-fluoro-2-phosphonoacetate has been observed to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in metabolic pathways, leading to changes in the production of essential metabolites . Additionally, Triethyl 2-fluoro-2-phosphonoacetate can impact cell signaling pathways by interacting with specific receptors or enzymes, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of Triethyl 2-fluoro-2-phosphonoacetate involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in a decrease in the production of specific metabolites . Additionally, Triethyl 2-fluoro-2-phosphonoacetate can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Triethyl 2-fluoro-2-phosphonoacetate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Triethyl 2-fluoro-2-phosphonoacetate remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to Triethyl 2-fluoro-2-phosphonoacetate can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Triethyl 2-fluoro-2-phosphonoacetate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of Triethyl 2-fluoro-2-phosphonoacetate can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
Triethyl 2-fluoro-2-phosphonoacetate is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites . For example, Triethyl 2-fluoro-2-phosphonoacetate may inhibit enzymes involved in the synthesis of certain metabolites, resulting in a decrease in their production and accumulation.
Transport and Distribution
The transport and distribution of Triethyl 2-fluoro-2-phosphonoacetate within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The distribution of Triethyl 2-fluoro-2-phosphonoacetate can influence its activity and function, as it may be concentrated in areas where it can interact with target biomolecules.
Subcellular Localization
Triethyl 2-fluoro-2-phosphonoacetate exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . For instance, Triethyl 2-fluoro-2-phosphonoacetate may be localized to the mitochondria, where it can influence mitochondrial function and metabolic activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triethyl 2-fluoro-2-phosphonoacetate is typically synthesized from ethyl fluorobromoacetate and triethyl phosphite in a 1:1.05 molar ratio. The reaction is carried out in o-xylene with 15-crown-5 as a catalyst, and the mixture is stirred at 105°C for 14 hours.
Industrial Production Methods: The industrial production of Triethyl 2-fluoro-2-phosphonoacetate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and reaction time to minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Triethyl 2-fluoro-2-phosphonoacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.
Addition Reactions: It is used in Diels-Alder reactions and Horner-Wadsworth-Emmons reactions to form unsaturated esters, fluorides, and nitriles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide and other weak bases.
Diels-Alder Reactions: Typically carried out with dienes under thermal or catalytic conditions.
Horner-Wadsworth-Emmons Reactions: Utilizes aldehydes or ketones in the presence of a base.
Major Products:
Unsaturated Esters: Formed through Horner-Wadsworth-Emmons reactions.
Fluorinated Compounds: Resulting from substitution and addition reactions.
Vergleich Mit ähnlichen Verbindungen
Triethyl phosphonoacetate: Similar in structure but lacks the fluorine atom.
Diethyl [ (ethoxycarbonyl)fluoromethyl]phosphonate: Another fluorinated phosphonate ester.
Uniqueness: Triethyl 2-fluoro-2-phosphonoacetate is unique due to the presence of both fluorine and phosphonate groups, which confer distinct reactivity and properties. This makes it particularly valuable in the synthesis of fluorinated compounds and in reactions requiring both phosphine and fluorine sources .
Eigenschaften
IUPAC Name |
ethyl 2-diethoxyphosphoryl-2-fluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FO5P/c1-4-12-8(10)7(9)15(11,13-5-2)14-6-3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPISMANESAJQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)P(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20946330 | |
| Record name | Ethyl (diethoxyphosphoryl)(fluoro)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20946330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2356-16-3 | |
| Record name | Acetic acid, (diethoxyphosphinyl)fluoro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002356163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (diethoxyphosphoryl)(fluoro)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20946330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyl 2-fluoro-2-phosphonoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Triethyl 2-fluoro-2-phosphonoacetate in organic synthesis?
A1: Triethyl 2-fluoro-2-phosphonoacetate serves as a valuable reagent in the synthesis of 2-fluoro-α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction. [] This reaction is a crucial tool in organic chemistry for forming carbon-carbon double bonds with high stereoselectivity.
Q2: What are the key physical properties and safety considerations for Triethyl 2-fluoro-2-phosphonoacetate?
A2: Triethyl 2-fluoro-2-phosphonoacetate is a colorless liquid with a boiling point of 75°C at 0.01 mmHg. [] It has a refractive index (nD20) of 1.625 and a density of 1.19 g/cm3. Its flash point is 73°C, indicating its flammability. [] As with many organic reagents, it's crucial to handle Triethyl 2-fluoro-2-phosphonoacetate with care in a well-ventilated area using appropriate personal protective equipment. []
Q3: Can you provide the molecular formula and weight of Triethyl 2-fluoro-2-phosphonoacetate?
A3: The molecular formula of Triethyl 2-fluoro-2-phosphonoacetate is C8H16FO5P, and its molecular weight is 242.19 g/mol. [] This information is essential for stoichiometric calculations in synthetic procedures.
Q4: How does the structure of Triethyl 2-fluoro-2-phosphonoacetate contribute to its reactivity in the Horner-Wadsworth-Emmons reaction?
A4: The presence of the phosphonate group (PO(OEt)2) adjacent to the fluorine atom in Triethyl 2-fluoro-2-phosphonoacetate is key to its reactivity. [] This group stabilizes the carbanion formed during the Horner-Wadsworth-Emmons reaction, facilitating the formation of the carbon-carbon double bond with an aldehyde or ketone.
Q5: Has Triethyl 2-fluoro-2-phosphonoacetate been utilized in the development of materials for energy storage applications?
A5: Yes, Triethyl 2-fluoro-2-phosphonoacetate (TFPA) has recently been explored as a novel flame-retardant solvent in the development of gel polymer electrolytes for lithium metal batteries. [] Researchers incorporated TFPA into a polymer matrix composed of polyethylene glycol dimethacrylate (PEGDMA) and pentaerythritol tetraacrylate (PETEA) via in-situ polymerization. [] The resulting flame-retardant gel electrolyte (FRGE) demonstrated promising properties including high ionic conductivity, good lithium ion transference number, and excellent interfacial stability with lithium metal anodes, contributing to enhanced safety and electrochemical performance. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1301926.png)
